ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate
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Overview
Description
Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is also known by its IUPAC name, ethyl 2-(prop-2-yn-1-yl)tetrahydrofuran-2-carboxylate . This compound is a liquid at room temperature and is typically stored at 4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate can be synthesized through the alkylation of tetrahydrofuran-2-carboxylate with propargyl bromide under phase-transfer catalysis conditions . The reaction typically involves the use of toluene and 50% sodium hydroxide as the solvent and base, respectively .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium hydride (NaH) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s propargyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate: A similar compound with a slightly different structure.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another compound with a propargyl group, used in Sonogashira cross-coupling reactions.
Uniqueness
Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate is unique due to its oxolane ring structure, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in synthetic chemistry and potential pharmaceutical applications.
Properties
IUPAC Name |
ethyl 2-prop-2-ynyloxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-6-10(7-5-8-13-10)9(11)12-4-2/h1H,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPXETUNEVKYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCO1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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